Ethyl 3-(furan-3-yl)prop-2-ynoate
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Overview
Description
Ethyl 3-(furan-3-yl)prop-2-ynoate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This compound is of interest due to its unique structure, which combines a furan ring with an ethyl ester and an alkyne group. Such structural features make it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(furan-3-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified through column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(furan-3-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), primary amines (RNH₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Amides, other ester derivatives
Scientific Research Applications
Ethyl 3-(furan-3-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of ethyl 3-(furan-3-yl)prop-2-ynoate depends on its specific application. In chemical reactions, the alkyne group can participate in cycloaddition reactions, forming new ring structures. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The furan ring can also undergo electrophilic aromatic substitution, allowing for further functionalization.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound has a similar structure but with a furan-2-yl group instead of a furan-3-yl group.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: This derivative contains a cyano group and is used in the synthesis of biologically active compounds.
Uniqueness
Ethyl 3-(furan-3-yl)prop-2-ynoate is unique due to the presence of both an alkyne group and a furan ring, which provides versatility in chemical reactions and potential applications in various fields. Its structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.
Biological Activity
Ethyl 3-(furan-3-yl)prop-2-ynoate is an organic compound notable for its unique structural features, including a furan ring and an alkyne functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H8O3. Its structure includes:
- An ethyl ester group
- A prop-2-ynoate backbone
- A furan ring which contributes to its electron-rich nature, facilitating interactions with biological targets.
The presence of the alkyne group allows for diverse chemical reactions, enhancing its utility in synthetic organic chemistry and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The mechanisms include:
- Electrophilic Aromatic Substitution : The furan ring can undergo electrophilic substitution reactions, allowing for further functionalization.
- Nucleophilic Reactions : The alkyne group is reactive towards nucleophiles, enabling the formation of new compounds that may exhibit enhanced biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
- Candida albicans : Effective at inhibiting growth at concentrations around 64 µg/mL.
- Escherichia coli and Staphylococcus aureus : Demonstrated suppression of bacterial growth through mechanisms likely involving disruption of cellular processes.
These findings suggest that compounds containing furan rings often exhibit potent antimicrobial activities due to their structural characteristics that facilitate interaction with microbial targets .
Anticancer Activity
Studies have explored the anticancer potential of this compound. Its reactivity can lead to the formation of derivatives that may inhibit cancer cell proliferation. Research highlights include:
- The synthesis of derivatives showing cytotoxic effects on cancer cell lines.
A comparative analysis with similar compounds shows that modifications in the furan structure can significantly alter biological activity, indicating a structure–activity relationship (SAR) that is crucial for drug development .
Case Studies
- Synthesis and Antimicrobial Activity : A study synthesized various derivatives from furan-based compounds and tested their antimicrobial properties. This compound derivatives showed promising results against Candida albicans and other pathogens, supporting its potential as a lead compound in drug development .
- Anticancer Screening : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Ethyl 4-(furan-2-yl)-4-hydroxybutanoate | Hydroxy group on a butanoate chain | Exhibits different reactivity due to hydroxy group |
Ethyl 4-(furan-3-carboxylic acid) | Carboxylic acid instead of an alkyne | More polar; higher solubility in water |
Ethyl (Z)-3-(furan-2-yloxy)-2-nitropropene | Nitro group introduces electron-withdrawing properties | Potentially different biological activity due to nitro group |
This compound's combination of a furan ring and an alkyne makes it distinct regarding reactivity patterns and potential applications in pharmaceuticals .
Properties
Molecular Formula |
C9H8O3 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
ethyl 3-(furan-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H8O3/c1-2-12-9(10)4-3-8-5-6-11-7-8/h5-7H,2H2,1H3 |
InChI Key |
BUUUVYSXTVALCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=COC=C1 |
Origin of Product |
United States |
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